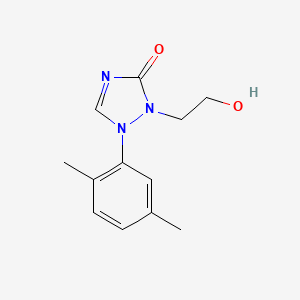
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one, also known as DMHET, is a triazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMHET has been extensively studied for its ability to inhibit the activity of aldose reductase, an enzyme that plays a crucial role in the development of diabetic complications.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one has been extensively studied for its potential therapeutic applications in the treatment of diabetic complications. It has been shown to inhibit the activity of aldose reductase, an enzyme that converts glucose to sorbitol in the polyol pathway. The accumulation of sorbitol in various tissues has been implicated in the development of diabetic complications such as retinopathy, neuropathy, and nephropathy. 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one has also been shown to have antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic potential.
Mecanismo De Acción
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one inhibits the activity of aldose reductase by binding to the enzyme's active site. This prevents the conversion of glucose to sorbitol in the polyol pathway, which in turn reduces the accumulation of sorbitol in various tissues. 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one also has antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one has been shown to reduce the accumulation of sorbitol in various tissues, which may help to prevent the development of diabetic complications. It has also been shown to have antioxidant and anti-inflammatory properties, which may help to reduce oxidative stress and inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one is that it has been extensively studied for its potential therapeutic applications in the treatment of diabetic complications, which makes it a promising candidate for further research. However, one limitation is that its synthesis method has a relatively low yield, which may make it difficult to produce large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one. One potential direction is to investigate its potential therapeutic applications in other diseases that are characterized by oxidative stress and inflammation, such as cardiovascular disease and cancer. Another potential direction is to develop more efficient synthesis methods for 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one, which would allow for larger quantities of the compound to be produced for use in experiments. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one and its effects on various tissues and organs.
Métodos De Síntesis
The synthesis of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form 1-(2,5-dimethylphenyl)-3-ethoxycarbonyl-2-pyrazoline. This intermediate is then reacted with ethylene oxide to form 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one. The overall yield of this synthesis method is approximately 45%.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9-3-4-10(2)11(7-9)15-8-13-12(17)14(15)5-6-16/h3-4,7-8,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCXJSGCHBPOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=NC(=O)N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641511.png)
![N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B6641533.png)
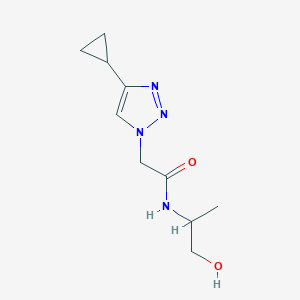
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-phenylbutanamide](/img/structure/B6641542.png)

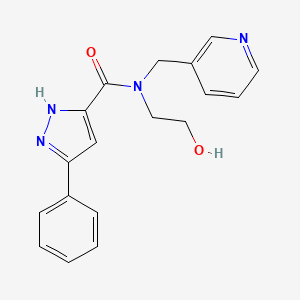
![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)
![3-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-[4-(hydroxymethyl)cyclohexyl]-1-methylurea](/img/structure/B6641575.png)
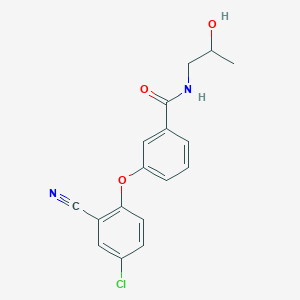
![2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B6641583.png)
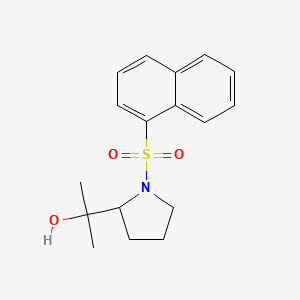
![[3-(1-Hydroxyethyl)piperidin-1-yl]-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanone](/img/structure/B6641595.png)
![[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B6641601.png)